molecular formula C8H12N2O B3248523 2-(Propan-2-yloxy)pyridin-3-amine CAS No. 187654-86-0

2-(Propan-2-yloxy)pyridin-3-amine

Cat. No.: B3248523
CAS No.: 187654-86-0
M. Wt: 152.19 g/mol
InChI Key: JIDBUDDBHHWQDG-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-(Propan-2-yloxy)pyridin-3-amine has several scientific research applications, including:

Safety and Hazards

“2-(Propan-2-yloxy)pyridin-3-amine” is potentially harmful and should be handled with caution . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)pyridin-3-amine typically involves the reaction of 2-aminopyridine with isopropyl alcohol under specific conditions. One common method involves the use of a bromoketone intermediate, which reacts with 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This reaction proceeds via C–C bond cleavage and is metal-free, making it an efficient and environmentally friendly approach.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted pyridine compounds.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Propan-2-yloxy)pyridin-3-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique isopropoxy group attached to the pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-propan-2-yloxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)11-8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDBUDDBHHWQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187654-86-0
Record name 2-(propan-2-yloxy)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Palladium hydroxide on carbon (20%, 0.076 g, 0.54 mmol) was added into a solution of 2-iso-propoxy-3-nitro-pyridine (1.97 g, 10.8 mmol) and ammonium formate (3.40 g, 54.0 mmol) in ethanol (100 mL) at ambient temperature. The solution was stirred for 2 hours at 90° C., cooled to ambient temperature, filtered through Celite and washed with MeOH. The filtrate was concentrated in vacuo and triturated from diethyl ether to yield brown oil which was used in the next step without further purification.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.076 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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